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molecular formula C9H8O3 B122184 2,3-Dihydrobenzofuran-4-carboxylic acid CAS No. 209256-40-6

2,3-Dihydrobenzofuran-4-carboxylic acid

Cat. No. B122184
M. Wt: 164.16 g/mol
InChI Key: CHDSHBWEGSCEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06011059

Procedure details

Benzofuran-4-carboxylic acid ##STR37## [Eissenstat, et al, J. Medicinal Chemistry, 38 (16) 3094-3105 (1995)] (10.0 g, 61.7 mmol) was hydrogenated (60 psi) in acetic acid (100 mL) over 10% Pd/C (2 g) for 12 hr. The mixture was filtered and the filtrate was diluted with water (500 mL) to give 2,3-dihydrobenzofuran-4-carboxylic acid as a white powder (8.4 g, 83%). A sample was recrystallized from isopropanol to give fine white needles (mp: 185.5-185.5° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[CH:6][CH:7]=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[C:4]2[CH:3]=[CH:2]1>C(O)(=O)C.[Pd]>[O:1]1[C:5]2=[CH:6][CH:7]=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[C:4]2[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=2C1=CC=CC2C(=O)O
Step Two
Name
( 16 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 12 hr
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with water (500 mL)

Outcomes

Product
Name
Type
product
Smiles
O1CCC=2C1=CC=CC2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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